3-(3-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(3-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a fluoropyridine moiety attached to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the fluoropyridine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-fluoropyridine-2-carboxylic acid with thiosemicarbazide under acidic conditions can yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring .
Scientific Research Applications
3-(3-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(3-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the thiadiazole ring can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropyridin-2-yl)methanol
- 3-Fluoropyridin-2-yl)methylidene benzohydrazide
Uniqueness
3-(3-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both a fluoropyridine and a thiadiazole ring in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5FN4S |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
3-(3-fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H5FN4S/c8-4-2-1-3-10-5(4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) |
InChI Key |
HAZNBXXSMXDUBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NSC(=N2)N)F |
Origin of Product |
United States |
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